N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid)
CAS No.:
Cat. No.: VC20448639
Molecular Formula: C10H14F6N2O4
Molecular Weight: 340.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14F6N2O4 |
|---|---|
| Molecular Weight | 340.22 g/mol |
| IUPAC Name | N-cyclopropylazetidin-3-amine;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C6H12N2.2C2HF3O2/c1-2-5(1)8-6-3-7-4-6;2*3-2(4,5)1(6)7/h5-8H,1-4H2;2*(H,6,7) |
| Standard InChI Key | FIYZMLAZNIXVRW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NC2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
N-Cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) features a central azetidine ring—a four-membered nitrogen-containing heterocycle—substituted at the 3-position with a cyclopropylamine group. The compound exists as a bis-TFA salt, where two TFA molecules ionically bind to the amine groups, enhancing stability and solubility. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄F₆N₂O₄ |
| Molecular Weight | 340.22 g/mol |
| IUPAC Name | N-Cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) |
| Canonical SMILES | C1CC1NC2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
| InChI Key | SLWQLPVWFAWQAL-UHFFFAOYSA-N (base structure) |
The compact bicyclic framework confers rigidity, which is advantageous in medicinal chemistry for optimizing ligand-receptor interactions. The TFA counterions contribute to the compound’s crystallinity and solubility in polar solvents, though residual TFA in synthetic preparations may introduce variability in experimental outcomes .
Synthesis and Purification Strategies
The synthesis of N-cyclopropylazetidin-3-amine typically proceeds via nucleophilic substitution or reductive amination reactions. A representative pathway involves:
-
Azetidine Ring Formation: Cyclization of 3-aminopropanol derivatives under acidic conditions.
-
Cyclopropylamine Introduction: Reaction of the azetidine intermediate with cyclopropylamine using coupling agents like EDCI or HOBt.
-
TFA Salt Formation: Treatment with excess TFA to protonate free amine groups, yielding the bis-TFA salt.
Applications in Medicinal Chemistry
While direct pharmacological data on N-cyclopropylazetidin-3-amine, bis(TFA) are scarce, structurally related azetidine derivatives exhibit notable bioactivity:
Neurological Targets
Azetidine-based compounds frequently interact with neurotransmitter receptors. For example, TFA itself modulates glycine receptors (GlyRs) as an allosteric enhancer at submillimolar concentrations, potentiating responses to low glycine levels without affecting maximal agonist efficacy . This suggests that TFA-containing salts like N-cyclopropylazetidin-3-amine, bis(TFA) could influence neuropharmacological pathways, though specific studies are needed.
Huntington’s Disease Research
Recent work on RNA-splicing modulators highlights azetidine derivatives as scaffolds for targeting Huntington’s disease (HD). Compounds such as (R)-N-methylpyrrolidin-3-amine enhance Huntingtin (HTT) mRNA splicing, promoting degradation of mutant HTT via nonsense-mediated decay . The structural similarity of N-cyclopropylazetidin-3-amine to these modulators positions it as a candidate for further investigation in HD therapeutics.
Future Directions and Challenges
-
Target Validation: Screening against neurological targets (e.g., GlyRs, GABAₐ receptors) could elucidate mechanisms of action.
-
Optimization of TFA Content: Developing purification protocols to reduce residual TFA may improve experimental reproducibility.
-
In Vivo Studies: Assessing bioavailability and toxicity in animal models is critical for translational applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume